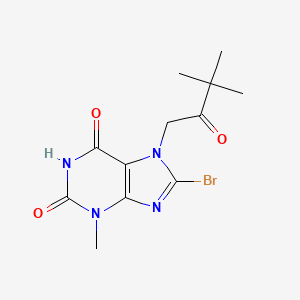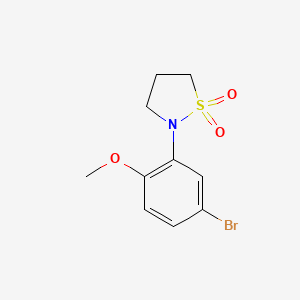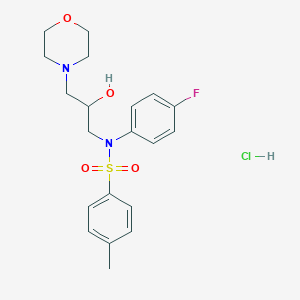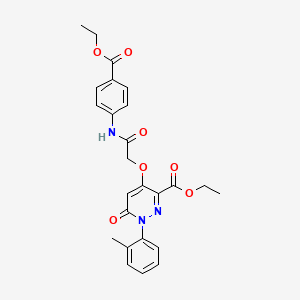
7-(3,3-Dimethyl-2-oxobutyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,3-Dimethyl-2-oxobutyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione, also known as Br-IBMX, is a chemical compound that belongs to the group of xanthine derivatives. This compound has been widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Halogenation and Structural Studies
Studies on 5-8 Fused Ring Compounds : Research by Umehara et al. (1977) on halogenation of similar compounds like 4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione has provided foundational knowledge on the stereochemistry and substituted positions of halogen atoms through dehydrohalogenation and spectral data analysis. This work laid the groundwork for understanding the chemical behavior of structurally related compounds, including the bromination and chlorination processes that could be relevant for derivatives such as "7-(3,3-Dimethyl-2-oxobutyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione" (Umehara et al., 1977).
Synthesis of Spiro and Dispirotetrahydropyrane Diones
Synthesis Involving Cyclobutane Fragments : Kirillov and Melekhin (2009) have developed methods for synthesizing spiro- and dispirotetrahydropyrane-2,4-diones that involve cyclobutane fragments. These synthetic pathways could potentially be applied or adapted for the synthesis of compounds structurally related to the target compound, highlighting the versatility of cyclobutane-containing compounds in medicinal chemistry and materials science (Kirillov & Melekhin, 2009).
Fluorescent Properties for Imaging
D-π-A 1,4-Dihydropyridine Derivatives : A study on D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics by Lei et al. (2016) presents an insight into compounds that display different stimulus-responsive fluorescent properties. While the specific target compound is not directly mentioned, this research provides an example of how structurally complex molecules can exhibit unique physical properties, such as reversible piezochromism and solvent-induced emission changes, potentially useful for cell imaging applications (Lei et al., 2016).
Multicomponent Synthesis
Novel Synthesis of Pyridine-Pyrimidines : Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines via a three-component reaction. This method could potentially be adapted for synthesizing derivatives of "7-(3,3-Dimethyl-2-oxobutyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione," showcasing the compound's potential in facilitating novel organic synthesis methodologies (Rahmani et al., 2018).
Propiedades
IUPAC Name |
8-bromo-7-(3,3-dimethyl-2-oxobutyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4O3/c1-12(2,3)6(18)5-17-7-8(14-10(17)13)16(4)11(20)15-9(7)19/h5H2,1-4H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGLUOVBKNTKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,3-Dimethyl-2-oxobutyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Tert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B2650168.png)
![(E)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2650169.png)
![N-allyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2650171.png)
![6-[(2-Chloro-6-fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2650172.png)



![1-(2,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2650180.png)
![N-(2-chlorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2650182.png)
![4-[(3R,4R)-3-Cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2650184.png)

